4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine
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Overview
Description
The compound “4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine” is a complex organic molecule that contains a morpholine ring and a thiazole ring, both of which are common structures in medicinal chemistry. The morpholine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the formation of the morpholine ring via cyclization of 1,2-diamine derivatives with sulfonium salts . The thiazole ring could potentially be formed through condensation of a thioamide and an alpha-halo ketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine and thiazole rings, along with the 2,4-dichlorophenyl group attached to the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl group and the heteroatoms in the morpholine and thiazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine and thiazole rings, along with the dichlorophenyl group, would likely make this compound relatively non-polar .Scientific Research Applications
Phosphoinositide 3-Kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives, including 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds exhibit promising utility in cancer treatment, as demonstrated in xenograft models of tumor growth (R. Alexander et al., 2008).
Antimicrobial Activity
Research has shown that derivatives of morpholine-containing 2-R-phenyliminothiazole, a class that includes this compound, exhibit antibacterial and antifungal effects. These compounds are particularly effective against gram-positive strains of microorganisms, making them promising candidates for the development of new antimicrobial drugs (H. Yeromina et al., 2019).
Synthesis and Chemical Properties
The synthesis and characterization of morpholine derivatives, including this compound, have been widely studied. These studies focus on developing efficient synthetic methods and understanding their chemical properties, which are crucial for their application in various fields, such as medicinal chemistry (Walid Fathalla et al., 2002).
Antioxidant Potential
Certain derivatives of this compound have been analyzed for their antioxidant activities. These studies utilize QSAR-analysis to establish correlations between molecular structure and antioxidant activity, highlighting the potential of these compounds as antioxidants (І. Drapak et al., 2019).
Anti-Tumor and Anti-Obesity Effects
Some morpholine derivatives, including the specific this compound, have shown potential in anticancer and antiobesity applications. Their effectiveness in inhibiting tumor growth and reducing body weight in vivo highlights their therapeutic potential in these areas (Brijesh Kumar Srivastava et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at position-2 and -4 may alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The affected pathways and their downstream effects would depend on these targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . The specific effects would depend on the targets and the mode of interaction with these targets.
Action Environment
Factors such as solubility could potentially influence the compound’s action .
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS/c14-9-1-2-10(11(15)7-9)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDNGVLGGCIRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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